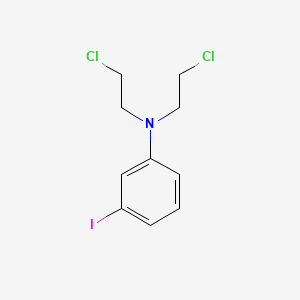

N,N-Bis(2-chloroethyl)-3-iodoaniline

説明

N,N-Bis(2-chloroethyl)-3-iodoaniline (CAS: 24813-14-7) is a halogenated aniline derivative with the molecular formula C₁₄H₁₁Cl₂IN. Structurally, it features a central aniline ring substituted with an iodine atom at the 3-position and two 2-chloroethyl groups attached to the nitrogen atom.

Limited experimental data are available for this compound, but its structural analogs (e.g., nitrogen mustards and bis-chloroethyl derivatives) suggest applications in medicinal chemistry, particularly as alkylating agents. The iodine substituent may enhance its utility in radiolabeling or as a heavy-atom marker in crystallography .

特性

CAS番号 |

24813-14-7 |

|---|---|

分子式 |

C10H12Cl2IN |

分子量 |

344.02 g/mol |

IUPAC名 |

N,N-bis(2-chloroethyl)-3-iodoaniline |

InChI |

InChI=1S/C10H12Cl2IN/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 |

InChIキー |

RNQWYXRALUGKFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)N(CCCl)CCCl |

正規SMILES |

C1=CC(=CC(=C1)I)N(CCCl)CCCl |

他のCAS番号 |

24813-14-7 |

同義語 |

N,N-bis(2-chloroethyl)-3-iodoaniline |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares N,N-Bis(2-chloroethyl)-3-iodoaniline with structurally or functionally related compounds, emphasizing key differences in substituents, reactivity, and applications:

Key Structural and Functional Differences

- Halogen Substituents : The iodine atom in N,N-Bis(2-chloroethyl)-3-iodoaniline contrasts with chlorine in HN1 or methoxy groups in N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline . Iodine’s larger atomic radius may reduce nucleophilic substitution rates compared to chlorine but improve stability in certain solvents .

- Alkylating Potential: All bis-chloroethyl compounds act as alkylators, but HN1 and aldophosphamide exhibit higher cytotoxicity due to efficient DNA crosslinking.

- Applications : While HN1 is a chemical warfare agent, N,N-Bis(2-chloroethyl)-3-iodoaniline ’s iodine suggests niche roles in radiopharmaceuticals or as a synthetic intermediate for iodinated probes .

Stability and Handling

- N,N-Bis(2-chloroethyl)-3-iodoaniline: Limited stability data; likely sensitive to light/moisture due to iodine and chloroethyl groups. Store inert conditions .

- N,N-Bis(2-hydroxyethyl)-3-chloroaniline : Stable under ambient conditions but incompatible with oxidizers (risk of HCl release) .

- HN1 : Degrades rapidly in alkaline environments; requires airtight storage .

Toxicological Profiles

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。